molecular formula C12H12N4 B3041808 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-36-2

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B3041808
CAS No.: 372198-36-2
M. Wt: 212.25 g/mol
InChI Key: UAKAYGWRKXAGEU-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a pyrazolyl substituent at the 3-position and two methyl groups at the 2- and 8-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,8-dimethylimidazo[1,2-a]pyridine with a pyrazole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the pyrazolyl substituent and the two methyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

2,8-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-7-16-11(9(2)14-12(8)16)10-5-6-13-15-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKAYGWRKXAGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 3
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 4
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 5
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 6
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

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